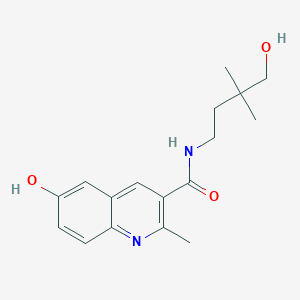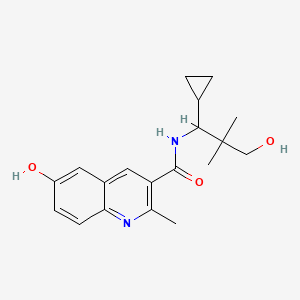![molecular formula C12H16BrN5 B7435282 5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435282.png)
5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BAY 61-3606 and has been extensively studied for its biochemical and physiological effects.
作用机制
BAY 61-3606 exerts its effects by inhibiting the activity of specific proteins in the body. The precise mechanism of action of BAY 61-3606 varies depending on the protein being targeted. In cancer cells, BAY 61-3606 inhibits the activity of Syk, a protein that is essential for the growth and survival of cancer cells. In inflammation, BAY 61-3606 inhibits the activity of LTB4, a protein that plays a key role in the inflammatory response. In cardiovascular diseases, BAY 61-3606 inhibits the activity of GPVI, a protein that is involved in the formation of blood clots.
Biochemical and Physiological Effects:
BAY 61-3606 has been shown to have a range of biochemical and physiological effects. In cancer cells, BAY 61-3606 inhibits the growth and survival of cancer cells by blocking the activity of Syk. In inflammation, BAY 61-3606 reduces inflammation by inhibiting the activity of LTB4. In cardiovascular diseases, BAY 61-3606 reduces the risk of blood clots by inhibiting the activity of GPVI. These effects make BAY 61-3606 a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
BAY 61-3606 has several advantages for lab experiments. It is readily available in high yields and purity, making it easy to obtain for research purposes. It has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to using BAY 61-3606 in lab experiments. Its precise mechanism of action is not fully understood, and its effects may vary depending on the cell type and disease being studied.
未来方向
There are several future directions for the study of BAY 61-3606. One area of research is the development of more potent and selective inhibitors of Syk, LTB4, and GPVI. Another area of research is the investigation of the effects of BAY 61-3606 in combination with other drugs for the treatment of various diseases. Additionally, the use of BAY 61-3606 as a tool for studying the role of Syk, LTB4, and GPVI in various diseases is an area of ongoing research. Overall, the study of BAY 61-3606 has the potential to lead to the development of new treatments for cancer, inflammation, and cardiovascular diseases.
合成方法
The synthesis of BAY 61-3606 involves the reaction of 5-bromo-6-methylpyrimidine-4-amine with 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent. The reaction yields BAY 61-3606 in high yields and purity. This synthesis method has been optimized for large-scale production of BAY 61-3606, making it readily available for scientific research.
科学研究应用
BAY 61-3606 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular diseases. In cancer research, BAY 61-3606 has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called Syk. Inflammation is a key factor in many diseases, and BAY 61-3606 has been shown to reduce inflammation by inhibiting the activity of a protein called LTB4. In cardiovascular diseases, BAY 61-3606 has been shown to reduce the risk of blood clots by inhibiting the activity of a protein called GPVI.
属性
IUPAC Name |
5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5/c1-8(2)5-18-6-10(4-16-18)17-12-11(13)9(3)14-7-15-12/h4,6-8H,5H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSJBSABIHKZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CN(N=C2)CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-(3-hydroxyphenyl)propan-1-one](/img/structure/B7435222.png)


![2,3,3,3-Tetrafluoro-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one](/img/structure/B7435248.png)
![6-hydroxy-N-[[1-(2-hydroxyethyl)cyclopentyl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435257.png)
![6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide](/img/structure/B7435261.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)

![6-hydroxy-N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435286.png)
![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)
![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-2-[(2-phenylacetyl)amino]butanamide](/img/structure/B7435313.png)